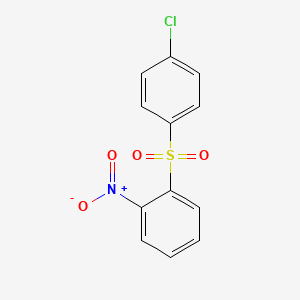
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by a diazonium group attached to a seven-membered ring with alternating double bonds and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate typically involves the reaction of tropone with diazonium salts under specific conditions. One common method is the Diels-Alder reaction, where tropone reacts with diazonium salts to form the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. High-pressure cycloaddition techniques can be employed to improve yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted cycloheptatrienones, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can participate in electrophilic aromatic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in various chemical processes and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate: Similar structure but with a methoxycarbonyl group.
2-Diazonio-1-cyclohepten-1-olate: Similar structure but with different functional groups.
Uniqueness
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate is unique due to its specific arrangement of functional groups and the seven-membered ring structure.
Propriétés
Numéro CAS |
61171-74-2 |
|---|---|
Formule moléculaire |
C7H4N2O2 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
2-diazonio-5-oxocyclohepta-1,3,6-trien-1-olate |
InChI |
InChI=1S/C7H4N2O2/c8-9-6-3-1-5(10)2-4-7(6)11/h1-4H |
Clé InChI |
MWLUBIFVRYEWQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=CC1=O)[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)


![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)



![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)



